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Compound of Interest

Compound Name: Akuammicine

Cat. No.: B1666747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of the Strychnos alkaloid, (±)-akuammicine. The methodology highlighted herein is

based on the concise six-operation synthesis developed by Sirasani and Andrade, offering an

efficient route to this complex natural product.

Introduction
(±)-Akuammicine is a monoterpene indole alkaloid that has garnered interest from the

synthetic community due to its structural relationship to the notoriously complex molecule,

strychnine.[1] Its pentacyclic framework presents a significant synthetic challenge. The

methodology detailed below outlines a highly efficient approach, commencing from readily

available starting materials and employing key transformations to construct the intricate

architecture of the target molecule.

Synthetic Strategy
The total synthesis of (±)-akuammicine was achieved in a concise sequence of six operations.

The key strategic elements of this synthesis are:

Vinylogous Mannich Reaction: To initiate the synthesis and construct a key piperidine ring

precursor.
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One-Pot Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction: A novel cascade

reaction to rapidly assemble the core tetracyclic framework of the molecule.

Heck Cyclization: To forge the final C-C bond and complete the pentacyclic structure of (±)-

akuammicine.

Visualized Synthetic Pathway
The following diagram illustrates the logical flow of the total synthesis of (±)-akuammicine.

Tryptamine Derivative + Acrolein Derivative Vinylogous Mannich Reaction ProductVinylogous Mannich Reaction Tetracyclic IntermediateOne-pot Spirocyclization / aza-Baylis-Hillman Heck PrecursorFunctional Group Manipulation (±)-AkuammicineHeck Cyclization

Click to download full resolution via product page

Caption: Synthetic route to (±)-akuammicine.

Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (±)-

akuammicine.

Step No. Reaction Name Product Number Yield (%)

1
Vinylogous Mannich

Reaction
12 75

2
Spirocyclization/aza-

Baylis-Hillman
13 65

3 Mesylation 14 95

4 Triflate Formation 18 80

5 Methoxycarbonylation 19 80

6 Heck Cyclization (±)-2 60

- Overall Yield - ~14%
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Experimental Protocols
Step 1: Vinylogous Mannich Reaction

To a solution of the tryptamine derivative (1 equivalent) in dichloromethane (DCM) at 0 °C is

added trifluoroacetic acid (TFA) (1.1 equivalents). The resulting mixture is stirred for 10

minutes, followed by the addition of the acrolein derivative (1.2 equivalents). The reaction is

stirred for 4 hours at room temperature. The reaction mixture is then quenched with a saturated

aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers

are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography to afford the vinylogous Mannich

reaction product 12.

Step 2: One-Pot Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction

To a solution of the vinylogous Mannich product 12 (1 equivalent) in acetonitrile at room

temperature is added 3-quinuclidinone (1.5 equivalents) and trimethylsilyl

trifluoromethanesulfonate (TMSOTf) (0.2 equivalents). The reaction mixture is stirred for 12

hours. The solvent is then removed under reduced pressure, and the residue is purified by

flash column chromatography to yield the tetracyclic intermediate 13.

Step 3: Mesylation

The tetracyclic intermediate 13 (1 equivalent) is dissolved in DCM and cooled to 0 °C.

Triethylamine (1.5 equivalents) and methanesulfonyl chloride (1.2 equivalents) are added

sequentially. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with water and

extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated to give the mesylate 14, which is used in the next

step without further purification.

Step 4: Triflate Formation

To a solution of the mesylate 14 (1 equivalent) in tetrahydrofuran (THF) at -78 °C is added a

solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF. The mixture is stirred for 30

minutes, followed by the addition of N-phenyl-bis(trifluoromethanesulfonimide) (1.2

equivalents). The reaction is allowed to warm to room temperature and stirred for 4 hours. The

reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted
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with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The

crude product is purified by flash column chromatography to afford the enol triflate 18.

Step 5: Methoxycarbonylation

A solution of the enol triflate 18 (1 equivalent), palladium(II) acetate (0.1 equivalents), 1,3-

bis(diphenylphosphino)propane (dppp) (0.15 equivalents), and triethylamine (2.0 equivalents)

in a mixture of dimethylformamide (DMF) and methanol (1:1) is purged with carbon monoxide

for 15 minutes. The reaction mixture is then heated to 70 °C under a carbon monoxide

atmosphere (balloon) for 12 hours. After cooling to room temperature, the reaction mixture is

diluted with water and extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is

purified by flash column chromatography to give the methoxycarbonylated product 19.

Step 6: Heck Cyclization

To a solution of the methoxycarbonylated precursor 19 (1 equivalent) in DMF are added

palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.2 equivalents), and triethylamine

(2.0 equivalents). The reaction mixture is heated to 100 °C for 6 hours. The mixture is then

cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is purified by flash column chromatography to afford (±)-

akuammicine (±)-2.

Experimental Workflow
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Step 1: Vinylogous Mannich Reaction Step 2: Spirocyclization/aza-Baylis-Hillman Step 6: Heck Cyclization

Tryptamine Derivative + Acrolein Derivative in DCM

Add TFA, stir, add acrolein derivative

Stir at RT for 4h

Quench with NaHCO3, extract with DCM

Purify by column chromatography

Product from Step 1 in Acetonitrile

Add 3-quinuclidinone and TMSOTf

Stir at RT for 12h

Purify by column chromatography

Precursor from Step 5 in DMF

Add Pd(OAc)2, PPh3, and Et3N

Heat to 100°C for 6h

Cool, dilute with water, extract with EtOAc

Purify by column chromatography to yield (±)-Akuammicine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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